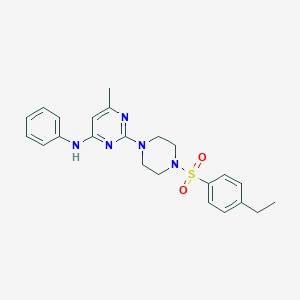

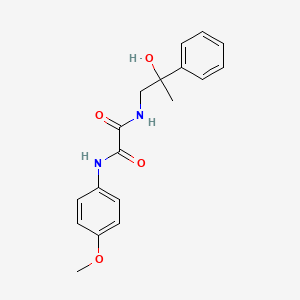

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide" is a derivative of the benzamide class, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological properties. For instance, benzamide derivatives synthesized from 4-aminophenazone have shown potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5'-nucleotidases, which are of interest in medicinal chemistry due to their ability to bind nucleotide protein targets . Another related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, has demonstrated antiproliferative activity and effects on mTORC1 and autophagy in cancer cells . These findings suggest that the compound may also possess significant biological activities worth exploring.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the use of precursor compounds such as antipyrine, which is a non-steroidal anti-inflammatory drug. The synthesis process reported for similar compounds includes the creation of substituted benzamides, which have been characterized and evaluated for their biological activities . Although the exact synthesis method for "this compound" is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, involving the formation of the pyrazole ring followed by subsequent functionalization to introduce the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group. The substitution pattern on the pyrazole ring and the benzene ring can significantly influence the biological activity of these compounds. For example, the presence of dimethyl groups on the pyrazole ring and a benzyl group on the benzamide moiety has been associated with antiproliferative activity and the modulation of autophagy . The specific molecular interactions and binding affinities of these compounds with biological targets are crucial for their medicinal properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The amide group, in particular, can engage in hydrogen bonding and other interactions with biological macromolecules, which is essential for their inhibitory activity against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases . Additionally, the modifications on the pyrazole ring can alter the compound's reactivity and its ability to interact with cellular targets, as seen with compounds affecting mTORC1 activity and autophagy . The specific chemical reactions and interactions of "this compound" would need to be studied to understand its full range of chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's bioavailability and pharmacokinetics. The presence of substituents such as dimethylamino groups can affect the compound's polarity and, consequently, its solubility in various solvents. The stability of the compound under physiological conditions is also crucial for its potential as a drug candidate. While the provided papers do not detail the physical and chemical properties of the specific compound , related compounds have shown good metabolic stability, which is a promising indicator for drug development .

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

A study by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, demonstrating their significant antioxidant, antitumor, and antimicrobial activities. This suggests that compounds within this class could have potential uses in developing new therapeutic agents against various diseases and infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Cytotoxic Activity of Carboxamide Derivatives

Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines showed that these compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting potential for cancer treatment. This indicates the relevance of exploring similar compounds for anticancer properties (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Synthesis and Antimicrobial Properties

A study by Abdel‐Aziz et al. (2008) synthesized novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, demonstrating moderate effects against some bacterial and fungal species. This illustrates the potential for such compounds in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Evaluation for Medicinal Chemistry

Research conducted by Saeed et al. (2015) on the synthesis of different substituted benzamides explored their potential biological applications, including inhibitory potential against certain enzymes. This suggests the utility of these compounds in medicinal chemistry for targeting specific protein interactions (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Crystal Structure and Molecular Interactions

A study by Saeed et al. (2020) on the intermolecular interactions in antipyrine-like derivatives highlighted the importance of structural analysis for understanding compound stability and interactions. This research has implications for the design of compounds with specific properties for pharmaceutical or material science applications (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-16-21(18-9-6-5-7-10-18)17(2)26(24-16)14-13-23-22(27)19-11-8-12-20(15-19)25(3)4/h5-12,15H,13-14H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXDOXWTGGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)N(C)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)